3-Amino-2-methoxy-2-methylpropan-1-ol

Description

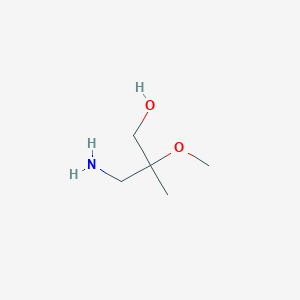

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-methoxy-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-5(3-6,4-7)8-2/h7H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXDRLABEDWKII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 2 Methoxy 2 Methylpropan 1 Ol

Retrosynthetic Analysis of 3-Amino-2-methoxy-2-methylpropan-1-ol

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For this compound, a primary disconnection can be made at the C-N bond, suggesting a synthetic route starting from a corresponding halo- or sulfonyloxy-alcohol and ammonia (B1221849) or a protected amine equivalent. Another key disconnection is at the C-O ether linkage, which points towards an alcohol precursor and a methylating agent. Further simplification could involve breaking the C-C bond adjacent to the stereocenter, potentially leading to precursors like a protected amino aldehyde and a methyl organometallic reagent. The presence of two functional groups, an amine and a primary alcohol, necessitates careful consideration of protecting group strategies to avoid chemoselectivity issues during the synthesis.

Development and Optimization of Classical Synthetic Approaches to this compound

Classical synthetic routes to this compound typically involve multi-step sequences starting from readily available precursors. One common approach begins with the esterification of 2-methyl-2,3-dihydroxypropanoic acid, followed by selective protection of one of the hydroxyl groups. The remaining hydroxyl group can then be converted to a leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source, like sodium azide (B81097) or a protected amine. Subsequent reduction of the azide or deprotection of the amine, along with methylation of the tertiary alcohol and reduction of the ester, would yield the target molecule.

Optimization of these classical approaches often focuses on improving yields, reducing the number of steps, and developing more environmentally benign reaction conditions. This can include the use of more efficient catalysts, milder reagents, and one-pot procedures to minimize intermediate isolation and purification steps.

| Step | Reaction | Reagents | Key Considerations |

| 1 | Esterification | 2-methyl-2,3-dihydroxypropanoic acid, Alcohol, Acid catalyst | Protection of carboxylic acid |

| 2 | Selective Protection | Diol, Protecting group (e.g., TBDMSCl) | Regioselectivity |

| 3 | Activation | Alcohol, TsCl or MsCl, Base | Formation of a good leaving group |

| 4 | Nucleophilic Substitution | Activated alcohol, NaN3 or R-NH2 | Introduction of the amino group |

| 5 | Methylation | Tertiary alcohol, Methylating agent (e.g., MeI, DMS) | Formation of the methoxy (B1213986) group |

| 6 | Reduction/Deprotection | Ester, Azide/Protected amine | Unmasking the final functional groups |

Asymmetric Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure this compound is of particular interest due to the importance of chirality in bioactive molecules. Several strategies have been developed to achieve high levels of stereocontrol.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.orgsigmaaldrich.com For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, can be attached to a carboxylic acid precursor. Subsequent diastereoselective alkylation or aldol (B89426) reaction can be used to introduce the stereocenter. After the desired stereochemistry is established, the chiral auxiliary is removed to yield the enantiomerically enriched product. The choice of chiral auxiliary and reaction conditions is crucial for achieving high diastereoselectivity. rsc.org

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. Key strategies applicable to the synthesis of this compound include:

Asymmetric Reduction: The reduction of a prochiral ketone precursor using a chiral catalyst can establish the stereocenter of the alcohol. Catalysts based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands, are commonly employed.

Asymmetric Addition Reactions: The addition of a nucleophile to a prochiral aldehyde or ketone can be rendered enantioselective by a chiral catalyst. For instance, the asymmetric addition of a methyl group to a protected amino aldehyde could be a viable route.

The development of new and more efficient asymmetric catalysts is an active area of research, with the goal of achieving high enantioselectivity under mild conditions. researchgate.netyale.edu

Biocatalysis utilizes enzymes to perform chemical transformations with high stereo- and regioselectivity. mdpi.com For the synthesis of enantiopure this compound, several biocatalytic approaches could be envisioned:

Enzymatic Reduction: Ketoreductases can catalyze the enantioselective reduction of a corresponding ketone precursor to the desired chiral alcohol.

Reductive Amination: Amine dehydrogenases or transaminases can be used for the asymmetric synthesis of the amino group. frontiersin.org For example, a keto-alcohol precursor could be converted to the chiral amino alcohol via reductive amination. frontiersin.org

Biocatalytic methods offer the advantages of mild reaction conditions, high enantioselectivity, and environmental sustainability. researchgate.netchimia.ch

| Strategy | Catalyst/Enzyme | Precursor | Key Transformation |

| Chiral Auxiliary | Evans Oxazolidinone | Carboxylic acid derivative | Diastereoselective alkylation |

| Asymmetric Reduction | Chiral Ru, Rh, or Ir catalyst | Prochiral ketone | Enantioselective ketone reduction |

| Asymmetric Addition | Chiral Lewis acid/base | Prochiral aldehyde/ketone | Enantioselective nucleophilic addition |

| Enzymatic Reduction | Ketoreductase | Prochiral ketone | Enantioselective ketone reduction |

| Reductive Amination | Amine dehydrogenase/Transaminase | Keto-alcohol | Asymmetric amination |

Exploration of Convergent and Divergent Synthetic Strategies

Convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then coupled together in the final stages. For this compound, a convergent approach might involve the synthesis of a protected 2-amino-2-methylpropan-1-ol fragment and a separate methoxy-containing fragment, followed by their coupling. This strategy can be more efficient for complex molecules as it allows for the parallel synthesis of different parts of the molecule.

Divergent synthesis , on the other hand, starts from a common intermediate that is diversified into a range of different products. A divergent approach to analogs of this compound could involve the synthesis of a key intermediate, such as a protected 2-amino-2-methyl-1,3-propanediol, which could then be selectively functionalized to produce the target molecule and a variety of related compounds with different substituents on the oxygen or nitrogen atoms. This approach is particularly useful for generating libraries of compounds for screening purposes.

Chemical Reactivity and Transformation Pathways of 3 Amino 2 Methoxy 2 Methylpropan 1 Ol

Reactions Involving the Primary Amine Functionality

The primary amine group in 3-Amino-2-methoxy-2-methylpropan-1-ol contains a lone pair of electrons on the nitrogen atom, making it both basic and nucleophilic. chemguide.co.ukmsu.edu This allows it to participate in a variety of chemical reactions by attacking electron-deficient centers.

Nucleophilic Acyl Substitution Reactions

Primary amines are effective nucleophiles in nucleophilic acyl substitution reactions with carboxylic acid derivatives such as acyl chlorides, acid anhydrides, and esters. pearson.comlibretexts.orgpearson.com The reaction proceeds through a characteristic two-step addition-elimination mechanism. libretexts.orgjove.commasterorganicchemistry.com Initially, the amine's lone pair attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com Subsequently, the carbonyl double bond is reformed by eliminating a leaving group (e.g., chloride, carboxylate), resulting in the formation of a stable amide. jove.com

In the case of this compound, the reaction with an acyl chloride like ethanoyl chloride would yield an N-substituted amide. libretexts.org However, the steric bulk imposed by the 2-methyl and 2-methoxy groups may hinder the approach of the nucleophilic amine to the carbonyl carbon, potentially leading to a slower reaction rate compared to less sterically congested primary amines like ethylamine.

| Reactant 1 | Reactant 2 (Acyl Compound) | Product | General Conditions |

|---|---|---|---|

| Primary Amine (R-NH₂) | Acyl Chloride (R'-COCl) | N-substituted Amide (R'-CONHR) | Often requires a base to neutralize HCl byproduct. libretexts.org |

| Primary Amine (R-NH₂) | Acid Anhydride (R'-CO)₂O | N-substituted Amide (R'-CONHR) | Slower than with acyl chlorides; may require heat. chemguide.co.uk |

| Primary Amine (R-NH₂) | Ester (R'-COOR'') | N-substituted Amide (R'-CONHR) | Generally requires heat or catalysis. |

Condensation Reactions, including Schiff Base Formation

The primary amine of this compound can react with carbonyl compounds, such as acetone or benzaldehyde, to form the corresponding Schiff base. The rate and equilibrium of this reaction are sensitive to steric hindrance. quizlet.commdpi.comnih.gov The bulky substituents on the carbon adjacent to the amino group in the target molecule would likely decrease the rate of both the initial nucleophilic attack and the subsequent dehydration step. researchgate.net

| Amine Reactant | Carbonyl Reactant | Intermediate | Final Product | General Conditions |

|---|---|---|---|---|

| R-NH₂ | R'-CO-R'' | Carbinolamine | Imine (Schiff Base) | Acid catalysis (pH ~5); removal of water. libretexts.org |

Alkylation and Acylation Reactions for Amine Functionalization

The primary amine can be functionalized through alkylation and acylation. Alkylation with alkyl halides proceeds via a nucleophilic substitution (SN2) mechanism. msu.edulibretexts.org However, a significant drawback of this reaction is the potential for over-alkylation. chemguide.co.uk The initially formed secondary amine is often more nucleophilic than the starting primary amine and can compete for the alkyl halide, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts. libretexts.org The steric hindrance in this compound may disfavor multiple alkylations, potentially allowing for more selective mono-alkylation, albeit at a reduced reaction rate.

Acylation, the reaction with acylating agents like acyl chlorides or anhydrides, is a common method to introduce an acyl group onto the nitrogen atom. libretexts.orgnih.gov This reaction, which results in amide formation as discussed in section 3.1.1, is generally not prone to over-acylation because the resulting amide is significantly less nucleophilic than the starting amine. libretexts.org

Formation of Amides and Carbamates

Amide formation is a key transformation of the primary amine functionality and is achieved through acylation, as previously described (Section 3.1.1). This reaction involves treating the amine with a carboxylic acid or its derivative. jove.com

Carbamates are derivatives of carbamic acid and can be synthesized from the primary amine of this compound. A common method involves the reaction of the amine with a chloroformate, such as methyl chloroformate, in the presence of a base. Alternatively, carbamates can be formed through a three-component coupling of an amine, carbon dioxide, and an alkyl halide. organic-chemistry.org Carbamates are often used as protecting groups for amines in multi-step organic synthesis due to their stability and the relative ease with which they can be later removed. nih.gov

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group possesses nucleophilic character due to the lone pairs of electrons on the oxygen atom, though it is a weaker nucleophile than the amine group. It can participate in various reactions, most notably esterification.

Esterification Reactions

Alcohols react with carboxylic acids in the presence of an acid catalyst to form esters in a reversible process known as Fischer esterification. britannica.com The reactivity of alcohols in this reaction is highly dependent on steric factors, with the established order of reactivity being primary > secondary > tertiary. quora.comvedantu.comdoubtnut.com

The alcohol in this compound is primary and would therefore be expected to be reactive towards esterification. However, similar to the amine group, the hydroxyl group is attached to a carbon adjacent to a quaternary center. This "neopentyl-like" arrangement creates significant steric hindrance around the reaction center, which can substantially decrease the rate of esterification compared to unhindered primary alcohols like methanol or ethanol. vedantu.com Under the acidic conditions required for Fischer esterification, the basic amine group would be protonated to form an ammonium salt, which could further influence the reaction's progress.

| Alcohol Reactant | Carboxylic Acid Reactant | Product | General Conditions |

|---|---|---|---|

| R-OH | R'-COOH | Ester (R'-COOR) + Water | Strong acid catalyst (e.g., H₂SO₄); removal of water to shift equilibrium. britannica.com |

Etherification Reactions

The primary alcohol of this compound can undergo etherification to yield a diether product. Due to the presence of the amine, which can be protonated or act as a nucleophile, and the steric hindrance around the primary alcohol, specific conditions are often employed. A common strategy for the etherification of amino alcohols involves a two-step process. First, the alcohol is deprotonated using a strong base or a metal to form the corresponding alkoxide. This is followed by alkylation with an alkylating agent, such as an alkyl halide or sulfate.

A representative general process for the etherification of amino alcohols involves preparing a mixture of the amino alcohol in a suitable solvent and then adding a liquid (molten) metal as a deprotonating agent. The reaction is typically performed at a temperature where the metal is in its liquid state. Following deprotonation, an alkylating agent is introduced to form the ether. For methylation, reagents like methyl chloride, dimethyl sulfate, or dimethyl carbonate are commonly used.

| Step | Description | Typical Reagents |

| 1 | Deprotonation | Metal (e.g., Sodium) |

| 2 | Alkylation | Alkyl halide (e.g., Methyl chloride), Dialkyl sulfate (e.g., Dimethyl sulfate) |

This method avoids the formation of additional solvent byproducts that can occur when using metal alcoholates like sodium methoxide.

Oxidation Reactions to Carbonyl Compounds

The primary alcohol group in this compound is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. The presence of the amine and ether functionalities requires the use of selective oxidation methods to avoid unwanted side reactions.

Mild oxidizing agents are necessary to stop the oxidation at the aldehyde stage. Reagents such as pyridinium chlorochromate (PCC) are often effective for the conversion of primary alcohols to aldehydes without further oxidation. youtube.com

For the synthesis of the corresponding carboxylic acid, stronger oxidizing agents are required. A two-step, one-pot procedure can be employed where the alcohol is first treated with sodium hypochlorite (NaOCl) and a catalyst like (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO), followed by oxidation with sodium chlorite (NaClO2). nih.gov This method is known for its compatibility with sensitive functional groups. nih.gov The Jones reagent (sodium dichromate in sulfuric acid and water) is another powerful oxidizing agent that can convert primary alcohols directly to carboxylic acids. youtube.com

| Target Product | Oxidizing Agent | Typical Outcome |

| Aldehyde | Pyridinium Chlorochromate (PCC) | Stops at the aldehyde stage youtube.com |

| Carboxylic Acid | Jones Reagent (Na2Cr2O7, H2SO4, H2O) | Complete oxidation to the carboxylic acid youtube.com |

| Carboxylic Acid | TEMPO/NaOCl, then NaClO2 | Selective oxidation to the carboxylic acid under mild conditions nih.gov |

Reactivity of the Ether Functionality in this compound

The methoxy (B1213986) group in this compound is an ether functionality located on a tertiary carbon. Ethers are generally unreactive but can undergo cleavage under strongly acidic conditions, typically with hydrogen halides like hydrogen iodide (HI) or hydrogen bromide (HBr).

The mechanism of ether cleavage depends on the structure of the alkyl groups attached to the oxygen atom. Since the methyl ether in this compound is on a tertiary carbon, the cleavage reaction with a strong acid like HI is expected to proceed via an SN1 mechanism. vedantu.comdoubtnut.com The reaction is driven by the formation of a stable tertiary carbocation intermediate. vedantu.comdoubtnut.com

The proposed pathway involves the initial protonation of the ether oxygen by the acid. This is followed by the departure of methanol as a leaving group, generating a stable tertiary carbocation. The halide ion (e.g., iodide) then acts as a nucleophile and attacks the carbocation to form the corresponding tertiary alkyl halide.

Reaction Steps for Ether Cleavage:

Protonation: The ether oxygen is protonated by the strong acid (HI).

Carbocation Formation: The protonated ether cleaves to form methanol and a stable tertiary carbocation.

Nucleophilic Attack: The iodide ion attacks the tertiary carbocation, yielding a tertiary alkyl iodide.

Cascade and Multicomponent Reactions Incorporating this compound as a Key Reactant

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates most, if not all, of the atoms of the starting materials. acs.org 1,2-amino alcohols like this compound are valuable building blocks in such reactions due to their bifunctional nature.

The primary amine functionality allows this molecule to participate in imine-based MCRs. For instance, in the Strecker reaction , an amine reacts with an aldehyde or ketone and a cyanide source to produce α-amino nitriles. Similarly, in a Ugi reaction , an amine, a carbonyl compound, an isocyanide, and a carboxylic acid combine to form a bis-amide.

The general scheme for the participation of an amino alcohol in an imine-initiated MCR would involve the initial reaction between the amino group of this compound and a carbonyl compound to form an iminium ion intermediate. This intermediate then reacts with other components in the reaction mixture.

| Multicomponent Reaction | Reactants | Potential Product Type |

| Strecker Reaction | Aldehyde/Ketone, Cyanide Source | α-Amino Nitrile Derivative |

| Ugi Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acylamino Carboxamide Derivative |

| Passerini Reaction (modified) | Aldehyde, Isocyanide, Acid (reductive conditions) | β-Amino Alcohol Derivative nih.gov |

The presence of the hydroxyl and ether groups on the this compound scaffold can offer further opportunities for post-MCR modifications, leading to the rapid assembly of complex molecular architectures.

Derivatization and Heterocycle Formation from 3 Amino 2 Methoxy 2 Methylpropan 1 Ol

Synthesis of Oxazolidines and Related Cyclic Structures

The reaction of β-amino alcohols with aldehydes or ketones is a well-established method for the synthesis of 1,3-oxazolidines. This reaction typically proceeds through the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization to yield the oxazolidine (B1195125) ring. nih.govorganic-chemistry.org In the case of 3-Amino-2-methoxy-2-methylpropan-1-ol, the primary amino group can react with a carbonyl compound to form an imine, which is in equilibrium with the cyclic hemiaminal. Subsequent dehydration drives the reaction towards the formation of the stable five-membered oxazolidine ring.

The general mechanism for the formation of an oxazolidine from a β-amino alcohol and an aldehyde is depicted below:

Figure 1: General Mechanism of Oxazolidine Formation

While specific studies detailing the synthesis of oxazolidines from this compound are not extensively documented in publicly available literature, the reactivity of the closely related compound, 2-amino-2-methyl-1-propanol (B13486), in forming oxazolidines is well-known. nih.gov The presence of the methoxy (B1213986) group at the C2 position in this compound is expected to influence the stereochemical outcome of the cyclization reaction, potentially favoring the formation of specific diastereomers depending on the reaction conditions and the nature of the carbonyl compound used.

The reaction conditions for oxazolidine synthesis are generally mild, often requiring simple mixing of the reactants at room temperature or with gentle heating, sometimes in the presence of a dehydrating agent or a catalyst. scirp.org

Table 1: Expected Oxazolidine Products from this compound and Various Aldehydes

| Aldehyde | Expected Oxazolidine Product |

| Formaldehyde | 5-(methoxymethyl)-5-methyl-1,3-oxazolidine |

| Acetaldehyde | 2-methyl-5-(methoxymethyl)-5-methyl-1,3-oxazolidine |

| Benzaldehyde | 2-phenyl-5-(methoxymethyl)-5-methyl-1,3-oxazolidine |

This table is predictive and based on the known reactivity of β-amino alcohols.

Formation of Diverse Nitrogen-Containing Heterocycles (e.g., pyrimidines, azoles)

The bifunctional nature of this compound provides a platform for the synthesis of a variety of nitrogen-containing heterocycles. Although direct, documented syntheses of pyrimidines and azoles from this specific precursor are limited in the available literature, its structural motifs can be conceptually integrated into established synthetic routes.

Pyrimidines: The synthesis of the pyrimidine (B1678525) ring often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a molecule containing an N-C-N fragment, such as urea (B33335) or guanidine. researchgate.net To utilize this compound in pyrimidine synthesis, it would likely need to be first converted into a more suitable intermediate. For example, the amino and hydroxyl groups could be derivatized to introduce the necessary functionality for cyclization. One hypothetical route could involve the reaction of the amino group with a β-keto ester to form an enamine, followed by cyclization and further functional group manipulation.

Azoles: Azoles, which are five-membered heterocyclic compounds containing at least one nitrogen atom, can be synthesized through various methods. For instance, thiazoles can be prepared by the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thioamide. While this compound does not directly fit into this synthetic scheme, its amino group could be used to construct a precursor. For example, the amine could be acylated with a thiocarboxylic acid to form a thioamide, which could then be reacted with an appropriate α-haloketone.

The synthesis of antifungal agents has seen the use of amino alcohols in the construction of complex azole-containing molecules. nih.gov This suggests the potential for this compound to serve as a chiral building block in the synthesis of novel, biologically active heterocyclic compounds.

Design and Synthesis of Complex Molecular Scaffolds Utilizing the this compound Moiety

Molecular scaffolds are core structures from which a variety of functional groups can be appended, leading to libraries of compounds with diverse properties. mdpi.com The distinct functional groups of this compound—the primary amine and primary hydroxyl group—can be selectively functionalized, making it an attractive component for the construction of complex molecular scaffolds.

The primary amine can be readily acylated, alkylated, or used in reductive amination reactions, while the primary hydroxyl group can be esterified, etherified, or oxidized. The presence of the chiral center at the C2 position also introduces the possibility of creating stereochemically defined scaffolds.

One approach to building a complex scaffold could involve the initial protection of one functional group while the other is elaborated. For instance, the amino group could be protected with a Boc group, allowing for selective modification of the hydroxyl group. Subsequent deprotection of the amine would then allow for further functionalization at that position. This stepwise approach enables the controlled and directional assembly of molecular architecture.

Amino acids and their derivatives are commonly used as hubs in the design of molecular scaffolds due to their biocompatibility and the availability of well-established synthetic methodologies. mdpi.com By analogy, this compound can be viewed as a non-natural amino alcohol that can be incorporated into peptide-like structures or other polymeric backbones to introduce unique conformational constraints and functionalities.

Development of Ligands for Metal Complexation and Coordination Chemistry

The amino and hydroxyl groups of this compound make it a potential bidentate ligand for metal ions. However, it is more commonly used as a precursor for the synthesis of more elaborate ligands, such as Schiff bases. Schiff base ligands, formed by the condensation of a primary amine with an aldehyde or ketone, are highly versatile in coordination chemistry due to the presence of the imine (-C=N-) nitrogen, which is an excellent donor atom for metal ions.

The reaction of this compound with various aldehydes, particularly those containing other potential donor atoms like hydroxyl or methoxy groups, can lead to the formation of multidentate ligands. For example, condensation with salicylaldehyde (B1680747) would produce a tridentate N,O,O-donor ligand.

A study on the synthesis of azomethine derivatives from the closely related 2-amino-2-methyl-1-propanol has been reported. researchgate.net These Schiff bases were synthesized by condensing the amino alcohol with various substituted benzaldehydes. researchgate.net The resulting ligands can then be reacted with metal salts to form coordination complexes.

Table 2: Potential Schiff Base Ligands from this compound

| Aldehyde | Schiff Base Ligand Name | Potential Denticity |

| Salicylaldehyde | 2-(((1-hydroxy-2-methoxy-2-methylpropan-3-yl)imino)methyl)phenol | Tridentate (N, O, O) |

| Pyridine-2-carbaldehyde | (E)-N-((pyridin-2-yl)methylene)-3-amino-2-methoxy-2-methylpropan-1-ol | Tridentate (N, N, O) |

| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | 4-(((1-hydroxy-2-methoxy-2-methylpropan-3-yl)imino)methyl)-2-methoxyphenol | Tridentate (N, O, O) |

This table is predictive and based on known Schiff base formation reactions.

The coordination of these ligands to transition metals can lead to complexes with interesting magnetic, catalytic, and biological properties. The steric bulk provided by the methyl and methoxy groups at the C2 position can influence the coordination geometry and stability of the resulting metal complexes.

Mechanistic Investigations of Reactions Involving 3 Amino 2 Methoxy 2 Methylpropan 1 Ol

Elucidation of Reaction Pathways, Intermediates, and Rate-Determining Steps

A reaction mechanism describes the sequence of elementary steps that occur during a chemical transformation. khanacademy.org For a molecule like 3-amino-2-methoxy-2-methylpropan-1-ol, which contains both an amino and a hydroxyl group, multiple reaction pathways are conceivable depending on the reagents and conditions.

Reaction Pathways and Intermediates: In reactions, the nucleophilic amino group or the hydroxyl group can be the primary site of reactivity. For instance, in reactions with electrophiles, the lone pair of electrons on the nitrogen atom of the primary amine is generally more nucleophilic than the oxygen of the hydroxyl group, suggesting that N-alkylation or N-acylation would be a likely initial step.

Carbamate Formation: In the presence of carbon dioxide, hindered amines like the structurally related 2-amino-2-methyl-1-propanol (B13486) (AMP) are known to form carbamates. researchgate.netresearchgate.net This reaction likely proceeds through a zwitterionic intermediate, formed by the nucleophilic attack of the amine on CO2. This intermediate is then deprotonated by a base (another amine molecule or a solvent molecule) to form the carbamate. researchgate.net A similar pathway can be postulated for this compound.

Oxazolidinone Formation: Thermal degradation of AMP in the presence of CO2 can lead to the formation of a cyclic oxazolidinone. researchgate.net This suggests an intramolecular reaction pathway where the hydroxyl group displaces the carbamate. For this compound, a similar cyclization could occur, though the presence of the methoxy (B1213986) group might influence the stability and reactivity of the intermediates.

Analysis of Stereochemical Control Mechanisms in Asymmetric Transformations

This compound is a chiral molecule, containing a stereocenter at the C2 carbon. This intrinsic chirality makes it a potential candidate for use as a chiral auxiliary or as a building block in asymmetric synthesis, where the goal is to control the formation of a specific stereoisomer. wikipedia.orgnih.gov

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org Amino alcohols are a common class of compounds used for this purpose. nih.govrsc.org For example, they can be converted into oxazolidinones, which can then be N-acylated. wikipedia.orgnih.gov The bulky substituent at the stereocenter (in this case, the methyl and methoxymethyl groups) can effectively shield one face of an enolate derived from the acyl group, forcing an incoming electrophile to attack from the less hindered face. This leads to the preferential formation of one diastereomer. After the reaction, the auxiliary can be cleaved and recovered.

The effectiveness of a chiral auxiliary depends on several factors:

Conformational Rigidity: A rigid structure, often achieved through cyclization (e.g., forming an oxazolidinone), is desirable to provide a predictable shielding effect.

Effective Shielding: The chiral group must create a significant steric bias to ensure high diastereoselectivity.

Ease of Attachment and Removal: The auxiliary must be easy to attach to the substrate and subsequently remove without racemizing the desired product. wikipedia.org

While no specific studies detailing the use of this compound as a chiral auxiliary were found, its structure is analogous to other successful 1,2-amino alcohols used in asymmetric aldol (B89426) reactions and alkylations. nih.gov

Characterization of Transition State Geometries and Energetics

The transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. nih.gov Its structure and energy determine the activation energy of a reaction step. Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for characterizing transition state geometries and energetics. researchgate.netnih.gov

For reactions involving this compound, computational studies could provide valuable insights:

Activation Energies: By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) for a particular reaction step can be determined. The step with the highest activation energy corresponds to the rate-determining step. epfl.ch

Transition State Structures: Optimizing the geometry of the transition state can reveal the precise arrangement of atoms during the bond-making and bond-breaking processes. For example, in an asymmetric reaction controlled by a chiral auxiliary derived from this compound, computational modeling could visualize how the auxiliary shields one face of the molecule, explaining the observed stereoselectivity.

Reaction Pathways: Computational methods can be used to map out the entire potential energy surface of a reaction, helping to confirm proposed pathways and potentially uncover alternative, lower-energy routes. Studies on the degradation of the similar compound 3-methoxy-1-propanol (B72126) have utilized these methods to determine favored reaction pathways and calculate reaction energetics. nih.gov

Table 1: Hypothetical Energetic Data for a Reaction Step This interactive table illustrates the type of data obtained from computational studies on reaction energetics. Note: This data is illustrative and not based on actual experimental or computational results for this compound.

| Species | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State | 20.5 | 22.1 |

| Products | -15.2 | -14.5 |

Kinetic Studies of Key Transformations and Reaction Order Determination

Kinetic studies involve measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature) to determine the rate law and activation parameters of a reaction. The rate law is an equation that relates the reaction rate to the concentration of the reactants.

For a hypothetical reaction: A + B → C

The rate law is expressed as: Rate = k[A]^x[B]^y

Determining Reaction Order: The method of initial rates is a common experimental approach. The initial rate of the reaction is measured at different starting concentrations of each reactant while keeping the others constant.

Table 2: Illustrative Kinetic Data for Reaction Order Determination This table shows hypothetical experimental data used to determine the reaction order. Note: This data is for illustrative purposes only.

| Experiment | [this compound] (M) | [Reagent B] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.2 x 10⁻³ |

| 2 | 0.2 | 0.1 | 2.4 x 10⁻³ |

| 3 | 0.1 | 0.2 | 4.8 x 10⁻³ |

Such kinetic data is fundamental for proposing and validating a reaction mechanism.

Computational Chemistry and Theoretical Studies of 3 Amino 2 Methoxy 2 Methylpropan 1 Ol and Its Reaction Systems

Quantum Chemical Calculations of Electronic Structure and Molecular Conformations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Amino-2-methoxy-2-methylpropan-1-ol, methods such as Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) would be utilized. These calculations would yield key electronic properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) map. Such data provides insights into the molecule's reactivity, with electron-rich areas (likely around the nitrogen and oxygen atoms) being susceptible to electrophilic attack and electron-poor areas being prone to nucleophilic attack. The calculations would also determine the optimized, lowest-energy three-dimensional structure of the molecule.

Conformational Analysis and Energy Landscape Mapping

Due to the presence of several single bonds, this compound can exist in multiple conformations (rotamers). Conformational analysis is crucial for understanding its behavior, as the relative populations of different conformers can influence its physical properties and biological activity.

A systematic search of the potential energy surface would be performed by rotating the key dihedral angles (e.g., C-C, C-O, C-N bonds). The energy of each resulting conformer would be calculated to map the complete energy landscape. This process identifies the global minimum energy conformation as well as other low-energy local minima. The energy barriers between these conformers can also be determined, providing information on the flexibility of the molecule. Intramolecular hydrogen bonding, for instance between the hydroxyl group and the amino group, would be a key interaction to investigate as it could significantly stabilize certain conformations.

Reaction Mechanism Modeling using Density Functional Theory (DFT) and Ab Initio Methods

Theoretical methods are powerful tools for elucidating the step-by-step pathways of chemical reactions. For this compound, one could model various reactions, such as its synthesis or its metabolic degradation. DFT and higher-level ab initio methods (like Møller-Plesset perturbation theory, MP2, or Coupled Cluster, CC) are used to locate the transition state structures for each elementary step in a proposed mechanism. nih.gov

Prediction of Spectroscopic Parameters from Theoretical Models

Computational chemistry allows for the prediction of various spectroscopic properties, which can be invaluable for identifying and characterizing a compound. For this compound, the following could be calculated:

NMR Spectroscopy: By calculating the magnetic shielding tensors, one can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental spectra, can aid in structure verification and signal assignment.

Vibrational Spectroscopy: Frequency calculations can predict the infrared (IR) and Raman spectra. The computed vibrational modes can be assigned to specific molecular motions (e.g., O-H stretch, N-H bend, C-O stretch), helping to interpret experimental spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies, which correspond to the absorption wavelengths in a UV-Vis spectrum.

A comparison of theoretical and experimental spectroscopic data is a robust method for confirming the structure of a molecule.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

While quantum mechanics is excellent for studying single molecules, molecular dynamics (MD) simulations are used to understand the behavior of a molecule in a condensed phase, such as in a solvent or interacting with other molecules. In an MD simulation, the motion of a system of molecules is simulated over time by solving Newton's equations of motion.

For this compound, an MD simulation in a box of water molecules would reveal crucial information about its solvation. It would show how water molecules arrange around the hydrophilic amino and hydroxyl groups and the more hydrophobic methyl groups. Analysis of the simulation trajectory can provide data on hydrogen bonding lifetimes, coordination numbers, and the radial distribution function, offering a detailed picture of how the solvent structure is perturbed by the solute. These simulations are essential for understanding the molecule's solubility and how solvent influences its conformational preferences.

Spectroscopic and Chromatographic Characterization Methods for 3 Amino 2 Methoxy 2 Methylpropan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques)

NMR spectroscopy is a fundamental tool for elucidating the molecular structure of organic compounds. For 3-Amino-2-methoxy-2-methylpropan-1-ol, ¹H and ¹³C NMR would provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the methyl, methoxy (B1213986), methylene, and amine groups. The chemical shift (δ) of each signal would indicate the electronic environment of the protons, while the splitting pattern (multiplicity) would reveal the number of neighboring protons. For instance, the protons of the -CH₂OH and -CH₂NH₂ groups would likely appear as multiplets due to coupling with each other and with the protons of the respective functional groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display a signal for each unique carbon atom in the molecule. The chemical shifts of these signals would help to identify the types of carbon atoms present (e.g., methyl, methoxy, methylene, and the quaternary carbon).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on general principles and data for similar structures, not experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-CH₂OH) | ~3.5 - 3.7 | ~65 - 70 |

| C2 (-C(CH₃)(OCH₃)-) | - | ~75 - 80 |

| C3 (-CH₂NH₂) | ~2.8 - 3.0 | ~45 - 50 |

| C4 (-CH₃) | ~1.1 - 1.3 | ~20 - 25 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the hydroxyl (-OH), amine (-NH₂), and ether (C-O-C) functional groups.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl | O-H stretch | 3200 - 3600 (broad) |

| Amine | N-H stretch | 3300 - 3500 (two bands) |

| Alkane | C-H stretch | 2850 - 3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would provide further structural information, with characteristic fragments arising from the cleavage of bonds within the molecule.

Chiral Chromatography for Enantiomeric Excess Determination (e.g., HPLC, GC)

Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase, are essential for separating and quantifying these enantiomers. This analysis is crucial for determining the enantiomeric excess (ee) of a chiral sample. The separation of enantiomers of amino alcohols often requires derivatization to improve their chromatographic behavior and detection.

Application of X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Analysis (for suitable derivatives)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or one of its derivatives can be obtained, X-ray diffraction analysis can be used to determine its absolute stereochemistry and provide detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Applications of 3 Amino 2 Methoxy 2 Methylpropan 1 Ol in Organic Synthesis and Catalysis

As Chiral Building Blocks in the Synthesis of Complex Molecules

There is no available scientific literature that documents the use of 3-Amino-2-methoxy-2-methylpropan-1-ol as a chiral building block in the synthesis of complex molecules. Chiral amino alcohols, in general, are valuable starting materials in stereoselective synthesis due to their bifunctional nature, containing both an amine and a hydroxyl group. diva-portal.orgnih.gov These functionalities allow for a variety of chemical transformations and the introduction of chirality into a target molecule. However, no specific examples or studies involving this compound in this capacity have been reported.

Precursors for Chiral Ligands in Asymmetric Catalysis (e.g., transition metal catalysis, organocatalysis)

No published research has been found that describes the use of this compound as a precursor for chiral ligands in any form of asymmetric catalysis. Chiral amino alcohols are frequently employed to synthesize ligands for transition metal-catalyzed reactions and for organocatalysis. alfa-chemistry.commdpi.comrsc.org The development of such ligands is a cornerstone of modern asymmetric synthesis. Despite the potential utility of its structure, there are no specific reports of this compound being derivatized into a chiral ligand for these purposes.

Role in the Development of Novel Synthetic Reagents and Methodologies

A review of the scientific literature did not yield any information on the role of this compound in the development of novel synthetic reagents or methodologies. The unique substitution pattern of this amino alcohol could theoretically offer interesting reactivity or selectivity in the development of new chemical tools; however, no studies have been published to this effect.

Contribution to the Synthesis of Diverse Chemical Entities within Academic Research Contexts

There is no documented evidence of this compound contributing to the synthesis of diverse chemical entities within academic research. While academic laboratories often explore the synthetic utility of novel building blocks, this particular compound does not appear to have been a subject of such investigations based on available records.

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-Amino-2-methoxy-2-methylpropan-1-ol to achieve high enantiomeric purity?

Stereochemical control is critical for applications in drug development. Traditional methods often involve multi-step processes with chiral auxiliaries or resolution agents, which may lead to low yields and high costs . Advanced approaches include enantioselective catalytic hydrogenation or enzymatic resolution, leveraging chiral catalysts (e.g., Ru-BINAP complexes) or immobilized lipases. Reaction parameters such as temperature (optimized at 25–40°C), solvent polarity (e.g., THF or methanol), and catalyst loading (0.5–2 mol%) should be systematically tested. Purity can be monitored via chiral HPLC (e.g., Chiralpak AD-H column) with mobile phases like hexane/isopropanol (90:10) .

Q. How can researchers validate the structural identity of this compound and its derivatives?

A combination of spectroscopic and chromatographic techniques is recommended:

- NMR : and NMR to confirm methoxy (-OCH), amino (-NH), and methyl branching patterns.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 134.1 for CHNO) .

- FT-IR : Peaks at 3350 cm (N-H stretch) and 1100 cm (C-O-C stretch) .

- X-ray Crystallography : For crystalline derivatives, resolve stereochemistry via single-crystal diffraction .

Advanced Research Questions

Q. What methodologies are effective for studying the biological activity of this compound in receptor-binding assays?

- In Vitro Assays : Use radioligand displacement assays (e.g., -labeled analogs) to measure affinity for targets like GPCRs or ion channels. For example, competitive binding assays with CHO-K1 cells expressing cloned receptors .

- Enzyme Inhibition Studies : Kinetic analysis (e.g., Lineweaver-Burk plots) to determine IC values against enzymes like monoamine oxidases .

- Molecular Dynamics Simulations : Dock the compound into active sites using software like AutoDock Vina to predict binding modes and interactions (e.g., hydrogen bonding with Asp113 in β-adrenergic receptors) .

Q. How can researchers address contradictions in reported solubility and stability data for this compound?

Discrepancies often arise from variations in experimental conditions:

- Solubility : Test in buffered solutions (pH 4–9) and polar aprotic solvents (DMSO, DMF). For example, solubility in water may drop below pH 6 due to protonation of the amino group .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light and oxidizers, as methoxy groups are prone to demethylation under UV exposure .

Q. What strategies improve the separation of this compound enantiomers in preparative-scale synthesis?

- Chiral Stationary Phases (CSPs) : Use preparative HPLC with columns like Chiralcel OD (cellulose tris-3,5-dimethylphenylcarbamate) and isocratic elution (hexane:ethanol 85:15) .

- Dynamic Kinetic Resolution : Combine lipases (e.g., Candida antarctica Lipase B) with racemization catalysts (e.g., Shvo’s catalyst) to achieve >99% ee .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

Methodological Challenges and Solutions

Q. How to design experiments to assess the compound’s metabolic stability in preclinical models?

- In Vitro Liver Microsomes : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t) and intrinsic clearance .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to identify isoform-specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.